molecular formula C17H18BrNO2S B2409679 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide CAS No. 866143-58-0

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide

Cat. No. B2409679
CAS RN: 866143-58-0
M. Wt: 380.3
InChI Key: OFQSKSMOBRXLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide, commonly known as BMS-986205, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of small molecule inhibitors and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide is involved in various chemical synthesis processes. For instance, it is used in the synthesis of 3-sulfanyl-1,2,4-triazoles and 2-aminomethyl-2H-1,2,4-triazole-3(4H)-thiones through reactions with 1,2,4-triazole-3-thiols in the presence of formaldehyde, showcasing its role in creating new sulfanyl derivatives (Kaldrikyan et al., 2016).

  • Its derivatives are used in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its utility in forming triazole derivatives. This synthesis involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting its versatility in organic synthesis (Pokhodylo & Obushak, 2019).

  • It is also involved in the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which are significant for creating molecularly imprinted polymers. These polymers are designed for specific molecular recognition, illustrating its application in advanced materials science (Sobiech et al., 2022).

Applications in Drug Research

  • Research in drug development utilizes derivatives of this compound, such as in the synthesis of potential antileukotrienic agents like VUFB 20609 and VUFB 20584. These substances have been tested for antiplatelet activity and cytotoxicity, indicating its relevance in developing new pharmacological agents (Jampílek et al., 2004).

  • Additionally, compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which are synthesized using derivatives of this compound, have potential applications as dopamine and serotonin receptors antagonists. This showcases its role in the development of neuroactive drugs (Hirokawa et al., 2000).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-19(11-12-22-16-9-5-14(18)6-10-16)17(20)13-3-7-15(21-2)8-4-13/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQSKSMOBRXLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.